N~2~-cyclohexyl-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-CYCLOHEXYL-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-CYCLOHEXYL-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the cyclohexyl and piperidinyl groups. Common reagents used in these reactions include cyclohexylamine, 3-methylpiperidine, and nitrating agents for the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-CYCLOHEXYL-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The piperidinyl and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Solvents like ethanol or methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups, leading to a range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-CYCLOHEXYL-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N2-Cyclohexyl-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine: A closely related compound with similar structural features.
N2-Cyclohexyl-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine derivatives: Various derivatives with modifications to the piperidinyl or cyclohexyl groups.
Uniqueness
N2-CYCLOHEXYL-6-(3-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H26N6O2 |
---|---|
Molecular Weight |
334.42 g/mol |
IUPAC Name |
2-N-cyclohexyl-6-(3-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H26N6O2/c1-11-6-5-9-21(10-11)15-13(22(23)24)14(17)19-16(20-15)18-12-7-3-2-4-8-12/h11-12H,2-10H2,1H3,(H3,17,18,19,20) |
InChI Key |
LCTWQCUWABENJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.